molecular formula C10H8F2O2 B179510 (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 646995-45-1

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B179510
CAS No.: 646995-45-1
M. Wt: 198.17 g/mol
InChI Key: ZJTJSILEHUGFMC-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid (CAS: 646995-45-1 ) is a chiral cyclopropane derivative of significant interest in advanced chemical research. The compound features a strained three-membered ring system substituted with two fluorine atoms and a phenyl group, creating a rigid, lipophilic framework with a defined (1S,3S) stereochemistry that is critical for its interactions in biological and chemical systems . Its molecular formula is C₁₀H₈F₂O₂, with a molecular weight of 198.17 g/mol . This compound serves as a versatile building block in medicinal and agrochemical research. The incorporation of gem-difluorocyclopropane motifs into molecules is a established strategy to modulate their physicochemical properties, stability, and biological activity, as fluorine substituents can profoundly affect charge distribution and solubility . Preliminary scientific investigations suggest derivatives of this compound and its structural analogs exhibit promising biological activity, including selective cytotoxicity against specific cancer cell lines and interactions with key enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a role in plant ethylene biosynthesis . The synthesis of this enantiomerically pure compound is typically achieved via cyclopropanation reactions using difluorocarbene sources, such as sodium chlorodifluoroacetate, reacting with the appropriate phenyl-substituted alkene precursor . Industrial-scale production often involves subsequent enantiomeric resolution of the racemic mixture using chiral resolving agents like (L)-phenylalanine amide to isolate the desired (1S,3S)-enantiomer with high optical purity . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJSILEHUGFMC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462267
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646995-45-1, 74457-55-9
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a [2+1] cycloaddition mechanism, where difluorocarbene adds across the double bond of the phenylacetic acid derivative. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature−20°C to 40°CHigher temperatures accelerate side reactions
SolventDichloromethane or toluenePolar aprotic solvents improve carbene stability
BaseK<sub>2</sub>CO<sub>3</sub> or DBUDBU enhances reaction rate but reduces enantioselectivity
Phase-transfer catalystTetrabutylammonium bromide (TBAB)Critical for interfacial reactivity

A representative procedure involves stirring methyl phenylacrylate with ClCF<sub>2</sub>COONa (1.2 equiv) and TBAB (0.1 equiv) in dichloromethane at 0°C for 12 hours, yielding the cyclopropane ester intermediate with 68–72% efficiency. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid.

Enantiomeric Resolution of Racemic Mixtures

Industrial processes often produce racemic trans-2,2-difluoro-3-phenylcyclopropane-carboxylic acid, necessitating chiral resolution to isolate the (1S,3S)-enantiomer. Diastereomeric salt formation with chiral amines is the predominant method.

Chiral Resolving Agents

The patent literature highlights (L)-phenylalanine amide as a resolving agent due to its cost-effectiveness and high selectivity. Key steps include:

  • Combining the racemic acid with (L)-phenylalanine amide in ethanol at 60°C.

  • Cooling to −10°C to precipitate the (1S,3S)-enantiomer salt (diastereomeric excess >95%).

  • Acidolysis with HCl to recover the free acid.

Resolving AgentSolventYield (%)ee (%)
(L)-Phenylalanine amideEthanol7898
(R)-1-PhenylethylamineMethanol6592

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities employ tubular reactors with the following advantages:

  • Precise temperature control : Maintains −10°C to 5°C during cyclopropanation.

  • Reduced side products : Residence time of 30–60 minutes minimizes decomposition.

  • Throughput : 50–100 kg/day per reactor module.

Catalytic System Optimization

A 2024 study demonstrated that replacing TBAB with ionic liquids (e.g., [BMIM][PF<sub>6</sub>]) increases yield to 81% by stabilizing the difluorocarbene intermediate.

Alternative Synthetic Routes

Ring-Opening of Fluorinated Epoxides

Although less common, epoxide intermediates derived from styrene oxide derivatives can undergo ring-opening with difluorocarbene. This method suffers from lower regioselectivity (<70%) but is useful for generating analogs.

Biocatalytic Approaches

Preliminary work using engineered E. coli expressing cyclopropane synthases achieved 35% conversion, highlighting potential for green chemistry applications.

Quality Control and Characterization

Critical analytical data for batch validation include:

ParameterSpecificationMethod
Enantiomeric purity≥98% eeChiral HPLC (Chiralpak IA)
Melting point112–114°CDSC
Residual solvents<500 ppm (ICH Q3C)GC-FID
HazardMitigation Strategy
Difluorocarbene toxicityClosed-system reactors with scrubbers
Chiral amine exposurePPE with respirators (NIOSH APF 50)

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

Chemistry

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid serves as a building block in the synthesis of complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds in pharmaceuticals and agrochemicals.

Biology

The compound's structural features make it valuable for studying enzyme interactions and metabolic pathways. It has been shown to interact with key enzymes such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which plays a role in ethylene biosynthesis in plants. Molecular docking studies indicate significant binding affinities, suggesting potential applications in plant biology.

Medicine

Research is ongoing to investigate its potential as a therapeutic agent . Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its promise in cancer treatment.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and materials, including polymers and advanced composites. Its unique properties enable the development of materials with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A study on the interaction between this compound and ACO2 revealed a significant decrease in enzyme activity at specific concentrations. Docking studies indicated multiple hydrogen bonding interactions that stabilized the ligand-enzyme complex.

Case Study 2: Antitumor Activity

Research involving derivatives of this compound demonstrated potent antitumor effects against various human cancer cell lines. The compounds were synthesized through a series of reactions that maintained the cyclopropane structure while introducing additional functional groups to enhance bioactivity.

Mechanism of Action

The mechanism by which (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and difluoro groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(1R,3R)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid

  • Key Difference : Stereoisomer with opposite configuration at the 1- and 3-positions.
  • Impact: Stereochemistry significantly influences binding affinity in chiral environments (e.g., enzyme active sites).

(1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

  • Molecular Formula : C₇H₁₂O₃ | Molecular Weight : 144.17 g/mol .
  • Key Differences :
    • Replaces fluorine atoms with methyl groups and adds a hydroxymethyl substituent.
    • Reduced molecular weight and polarity compared to the difluoro analogue.
  • Applications : Used in synthetic chemistry for ring-strain-driven reactions due to its methyl substituents .

(1S-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid

  • CAS : 26771-06-2 | Molecular Formula : C₁₁H₁₆O₂ .
  • Key Differences: Contains a branched propenyl group instead of phenyl, altering hydrophobicity.
  • Applications : Structural motif in natural products and agrochemicals .

Functional Analogues

(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid

  • Molecular Formula: Not explicitly provided | Molecular Weight: ~195 g/mol (estimated) .
  • Key Differences: Substitutes carboxylic acid with an amino group and introduces a trifluoromethyl substituent.
  • Applications: Investigated as a constrained amino acid analogue in medicinal chemistry .

(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid

  • Key Differences: Incorporates a fluorophenyl group and a dioxoisoindolinyl moiety.
  • Applications : Serves as a synthetic precursor for bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
This compound C₁₀H₈F₂O₂ 287.79 2,2-difluoro, 3-phenyl EN300-383863
(1R,3R)-2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 287.79 Stereoisomer of above 958643-28-2
(1S,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid C₇H₁₂O₃ 144.17 2,2-dimethyl, 3-hydroxymethyl 82442-71-5
(1S-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid C₁₁H₁₆O₂ ~196.24 2,2-dimethyl, 3-propenyl 26771-06-2
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid Not provided ~195 1-amino, 2-trifluoromethyl Not provided

Key Research Findings

Fluorine Impact: The difluoro substitution in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogues (e.g., dimethyl or hydroxymethyl derivatives) .

Stereochemical Sensitivity : The (1S,3S) configuration may offer superior enantioselectivity in catalysis or receptor binding compared to its (1R,3R) counterpart, though direct comparative studies are lacking .

Applications: Unlike amino- or propenyl-substituted cyclopropanes, the target compound’s phenyl and fluorine groups make it a candidate for designing kinase inhibitors or fluorinated bioactive molecules .

Notes

  • Data Gaps : Purity, solubility, and pharmacological data for many analogues are incomplete in publicly available sources.
  • Sourcing Challenges : The target compound is listed as discontinued, necessitating custom synthesis for further research .

Biological Activity

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}F2_2O2_2
  • Molecular Weight : 198.17 g/mol
  • Density : Approximately 1.5 g/cm³
  • Structure : Contains a cyclopropane ring with two fluorine atoms and a phenyl group.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions. Common methods include:

  • Cyclopropanation of Phenylacetic Acid Derivatives : This method utilizes difluorocarbene sources in the presence of a strong base and phase-transfer catalysts.
  • Industrial Production : Continuous flow reactors and advanced catalytic systems are employed for large-scale synthesis, optimizing parameters like temperature and pressure to enhance yield .

The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets. The compound can modulate enzyme activities and influence metabolic pathways due to the presence of the cyclopropane ring and difluoro groups .

Research Findings

Recent studies have highlighted several areas where this compound shows promise:

  • Enzyme Interaction Studies : Molecular docking analyses reveal that this compound interacts with key enzymes such as 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is involved in ethylene biosynthesis in plants. The binding affinity was quantified using free energy calculations .
  • Anticancer Potential : In vitro studies indicate that derivatives of cyclopropanecarboxylic acids exhibit effective inhibition on the proliferation of cancer cell lines like U937 (human myeloid leukemia). These compounds did not show cytotoxic effects on normal cells, suggesting selective targeting of cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
This compound646995-45-1Difluorinated cyclopropaneEnzyme modulation
Cyclopropanecarboxylic acidN/ABasic structure without fluorinationLimited bioactivity
2,2-Difluorocyclopropanecarboxylic acidN/ASimilar structure but lacks phenyl groupModerate bioactivity

Case Study 1: Enzyme Inhibition

A study conducted on the interaction between this compound and ACO2 showed a significant decrease in enzyme activity at specific concentrations. The docking studies indicated multiple hydrogen bonding interactions that stabilized the ligand-enzyme complex .

Case Study 2: Antitumor Activity

Research involving derivatives of this compound demonstrated potent antitumor effects in various human cancer cell lines. The compounds were synthesized through a series of reactions that maintained the cyclopropane structure while introducing other functional groups to enhance bioactivity .

Q & A

Q. What are the key steps in synthesizing (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid with high stereochemical control?

Answer:

  • Cyclopropanation: Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., rhodium or copper complexes) to form the cyclopropane ring. Steric and electronic effects of substituents influence enantioselectivity .
  • Fluorination: Introduce difluoromethyl groups via nucleophilic substitution using difluoromethylating agents (e.g., Selectfluor®) under controlled pH and temperature to minimize side reactions .
  • Purification: Employ silica gel column chromatography (hexane/ethyl acetate gradients) to isolate enantiomerically pure fractions. Confirm purity via HPLC with chiral stationary phases .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify stereochemistry (e.g., coupling constants for cyclopropane protons) and confirm substituent positions. Diastereotopic protons may split into multiple peaks, requiring analysis at elevated temperatures to reduce signal broadening .
    • ¹⁹F NMR: Resolve difluoro group environments (δ −84 to −91 ppm), distinguishing diastereomers .
  • HRMS: Validate molecular weight (e.g., observed 456.0498 vs. calculated 456.0502 for [M+Na]⁺) and isotopic patterns .
  • X-ray Crystallography: Determine absolute configuration via crystal structure analysis, leveraging cyclopropane ring planarity and phenyl group orientation .

Q. What are the primary physicochemical properties influencing its stability under laboratory conditions?

Answer:

  • Hydrophobicity (XlogP ~2.6): Impacts solubility in aqueous vs. organic solvents; use DMSO or methanol for stock solutions .
  • Polar Surface Area (23.8 Ų): Affects hydrogen-bonding potential and crystallinity. Store under anhydrous conditions to prevent hygroscopic degradation .
  • Thermal Stability: Avoid prolonged heating >100°C to prevent cyclopropane ring opening. Stability studies via TGA/DSC recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in molecular weight calculations versus reported values?

Answer:

  • Verification Steps:
    • High-Resolution Mass Spectrometry (HRMS): Compare observed vs. calculated exact mass (e.g., ±0.0004 Da tolerance) to confirm molecular formula .
    • Elemental Analysis: Validate %C, %H, %F composition (e.g., C₁₀H₈F₂O₂: Calc. C 52.63%, H 3.51%; Obs. C 52.60%, H 3.49%) .
    • Isotopic Purity: Check for impurities (e.g., residual solvents or synthetic intermediates) via GC-MS or ¹H NMR .

Q. What strategies optimize the introduction of difluoromethyl groups in cyclopropane derivatives?

Answer:

  • Electrophilic Fluorination: Use Selectfluor® or NFSI in polar aprotic solvents (e.g., acetonitrile) at 0–25°C to minimize defluorination .
  • Radical Pathways: Initiate via UV light or AIBN to generate difluoromethyl radicals, ensuring stereochemical retention .
  • Protecting Groups: Temporarily block carboxylic acid moieties (e.g., tert-butyl esters) to prevent side reactions during fluorination .

Q. How does the stereochemistry of the cyclopropane ring affect intermolecular interactions in crystal structures?

Answer:

  • Packing Analysis:
    • (1S,3S) Configuration: The phenyl group’s equatorial orientation reduces steric clash, favoring π-π stacking with adjacent aromatic systems .
    • Hydrogen Bonding: The carboxylic acid group forms dimers (O−H···O bonds, ~2.6 Å) in the crystal lattice, stabilizing the structure. Fluorine atoms participate in weak C−F···H−C interactions, influencing melting points .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict lattice energies and compare with experimental X-ray data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.